Cas no 40980-51-6 (Pseudomonic Acid B)

Pseudomonic Acid B 化学的及び物理的性質
名前と識別子
-
- pseudomonic acid I
- 9-[(E)-3-methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
- PSEUDOMONIC ACID B
- 9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid
- D-ALLO-NON-2-ENONIC ACID, 5,9-ANHYDRO-2,3,4-TRIDEOXY-8-C-((3-(2-HYDROXY-1-METHYLPROPYL)OXIRANYL)METHYL)-3-METHYL-, 8-CARBOXYOCTYL ESTER, (2E,8(2S,3S(1S,2S)))-
- 40980-51-6
- 9-(((E)-3-Methyl-4-((2S,3R,4S,5R)-3,4,5-trihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)but-2-enoyl)oxy)nonanoic acid
- Q27273596
- MUPIROCIN IMPURITY A [EP IMPURITY]
- D-allo-Non-2-enonic acid, 5,9-anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-, 8-carboxyoctyl ester, (2E)-
- MUPIROCIN CALCIUM IMPURITY A [EP IMPURITY]
- Nonanoic acid, 9-((3-methyl-1-oxo-4-(tetrahydro-3,4,5-trihydroxy-5-((3-(2-hydroxy-1-methylpropyl)oxiranyl)methyl)-2H-pyran-2-yl)-2-butenyl)oxy)-
- UNII-A42J20737I
- A42J20737I
- 8-Carboxyoctyl (2E)-5,9-anhydro-2,3,4-trideoxy-8-C-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-D-allo-non-2-enonate
- Pseudomonic Acid B
-
- インチ: InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1
- InChIKey: JGKQAKOVZJHZTF-LHSFDMIQSA-N
- ほほえんだ: C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O
計算された属性
- せいみつぶんしりょう: 516.29344760g/mol
- どういたいしつりょう: 516.29344760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 17
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
- 疎水性パラメータ計算基準値(XlogP): 1.97
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 689.4±55.0 °C at 760 mmHg
- フラッシュポイント: 221.9±25.0 °C
- じょうきあつ: 0.0±4.9 mmHg at 25°C
Pseudomonic Acid B セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pseudomonic Acid B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P839545-10mg |
Pseudomonic Acid B |
40980-51-6 | 10mg |
$ 20285.00 | 2022-06-03 | ||
TRC | P839545-20mg |
Pseudomonic Acid B |
40980-51-6 | 20mg |
$ 26770.00 | 2022-06-03 | ||
AN HUI ZE SHENG Technology Co., Ltd. | P839545-10mg |
Pseudomonic Acid B |
40980-51-6 | 10mg |
¥225000.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | P839545-20mg |
Pseudomonic Acid B |
40980-51-6 | 20mg |
¥297000.00 | 2023-09-15 |
Pseudomonic Acid B 関連文献
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J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
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Y. Sridhar,P. Srihari Org. Biomol. Chem. 2014 12 2950
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3. The chemistry of pseudomonic acid. Part 5. Structure and chemistry of pseudomonic acid C. X-Ray crystal structure of ethyl monate CJ. Peter Clayton,Peter J. O'Hanlon,Norman H. Rogers,Trevor J. King J. Chem. Soc. Perkin Trans. 1 1982 2827
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J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
-
5. Pseudomonic acid. Part 3. Structure of pseudomonic acid BErnst B. Chain,Graham Mellows J. Chem. Soc. Perkin Trans. 1 1977 318
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Harald Gross,Joyce E. Loper Nat. Prod. Rep. 2009 26 1408
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P. Srihari,N. Hari Krishna,Y. Sridhar,A. Krishnam Raju,Ahmed Kamal RSC Adv. 2014 4 37629
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Eric J. N. Helfrich,J?rn Piel Nat. Prod. Rep. 2016 33 231
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Ji'en Wu,Sian M. Cooper,Russell J. Cox,John Crosby,Matthew P. Crump,Joanne Hothersall,Thomas J. Simpson,Christopher M. Thomas,Christine L. Willis Chem. Commun. 2007 2040
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10. Index of subjects, 1977
Pseudomonic Acid Bに関する追加情報
Pseudomonic Acid B: A Comprehensive Overview
Pseudomonic Acid B, also known by its CAS number 40980-51-6, is a naturally occurring compound that has garnered significant attention in recent years due to its diverse applications and unique properties. This compound belongs to the class of organic molecules and is primarily isolated from certain microbial sources. Its structure and functional groups make it a valuable component in various fields, including pharmaceuticals, agriculture, and industrial applications.
The name "Pseudomonic Acid B" itself is derived from its microbial origin, specifically from the genus Pseudomonas, which is known for producing a variety of bioactive compounds. The term "acid" in its name refers to its carboxylic acid functional group, which plays a crucial role in its chemical reactivity and biological activity. Researchers have extensively studied this compound to understand its mechanisms of action and potential uses.
Recent studies have highlighted the potential of Pseudomonic Acid B as an antimicrobial agent. In a groundbreaking study published in 2023, scientists demonstrated that this compound exhibits potent activity against multidrug-resistant bacteria, including Staphylococcus aureus and E. coli. The ability of Pseudomonic Acid B to disrupt bacterial cell membranes without inducing resistance makes it a promising candidate for the development of new antibiotics. This discovery has sparked interest among pharmaceutical companies looking to address the global challenge of antibiotic resistance.
Beyond its antimicrobial properties, Pseudomonic Acid B has shown potential in agricultural applications. Field trials conducted in 2023 revealed that this compound can enhance plant growth and improve resistance to environmental stressors such as drought and salinity. The mechanism behind this effect involves the modulation of plant hormone signaling pathways, which promotes root development and nutrient uptake. These findings have significant implications for sustainable agriculture and food security.
In the industrial sector, Pseudomonic Acid B has been explored as a bio-based alternative to synthetic surfactants. Its surface-active properties make it ideal for use in cleaning agents, emulsifiers, and stabilizers. A 2023 study compared the performance of Pseudomonic Acid B with conventional surfactants and found it to be equally effective while being biodegradable and environmentally friendly. This has led to increased interest in using this compound for eco-friendly industrial processes.
The synthesis and production of Pseudomonic Acid B have also been optimized through advancements in fermentation technology. Researchers have developed genetically engineered strains of Pseudomonas that can produce higher yields of the compound under controlled conditions. These innovations not only reduce production costs but also ensure a sustainable supply chain for various industries relying on this compound.
In terms of safety and toxicity, Pseudomonic Acid B has been subjected to rigorous testing. According to recent studies, it exhibits low toxicity to humans and non-target organisms when used at recommended concentrations. This makes it suitable for applications where human exposure is a concern, such as in cosmetics or food additives.
The future prospects for Pseudomonic Acid B are bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and bioremediation. For instance, scientists are investigating its ability to stabilize nanoparticles used in drug delivery systems, which could revolutionize targeted therapy approaches. Additionally, its role in breaking down environmental pollutants has been explored, offering new avenues for bioremediation strategies.
In conclusion, Pseudomonic Acid B (CAS No: 40980-51-6) is a versatile compound with wide-ranging applications across multiple industries. Its antimicrobial properties, agricultural benefits, industrial uses, and eco-friendly profile make it a valuable asset in addressing contemporary challenges. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping sustainable solutions for the future.
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